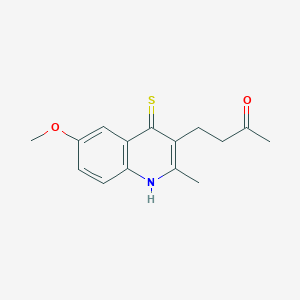![molecular formula C15H15NO3 B5883357 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide](/img/structure/B5883357.png)
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide, also known as Triclosan, is a broad-spectrum antimicrobial agent that has been widely used in various personal care products, such as soaps, toothpaste, and deodorants. Triclosan has been proven to be effective against a wide range of bacteria, fungi, and viruses. However, its use has been controversial due to its potential impact on the environment and human health.
Wirkmechanismus
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide works by inhibiting the bacterial enzyme enoyl-acyl carrier protein reductase, which is essential for fatty acid biosynthesis. This inhibition disrupts the bacterial cell membrane and leads to bacterial death. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been shown to disrupt the cell membrane of fungi and viruses, making it effective against a wide range of microorganisms.
Biochemical and physiological effects:
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been shown to have both positive and negative effects on human health. It has been shown to have anti-inflammatory properties and can reduce gingivitis and plaque in toothpaste. However, it has also been shown to disrupt hormone regulation and affect the immune system. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been detected in human breast milk, urine, and blood, raising concerns about its potential impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and ease of use. However, its use has been limited by its potential impact on the environment and human health. In addition, its effectiveness may be reduced by the development of bacterial resistance over time.
Zukünftige Richtungen
Future research on 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide should focus on developing alternative antimicrobial agents that are more environmentally friendly and have fewer potential health risks. Studies should also be conducted to assess the long-term impact of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide on human health and the environment. Furthermore, research should be conducted to determine the optimal concentration of 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide for use in personal care products to minimize its potential impact on human health and the environment.
Synthesemethoden
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide can be synthesized by the reaction of 2,4-dichlorophenol with sodium hydroxide and paraformaldehyde, followed by the reaction of the resulting product with N-phenylacetamide. The synthesis process is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has been extensively studied for its antimicrobial properties and has been used in various scientific research applications. It has been used as a positive control in microbiology experiments to test the efficacy of other antimicrobial agents. 2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide has also been used in environmental studies to assess its impact on aquatic life and the environment.
Eigenschaften
IUPAC Name |
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-10-12-6-4-5-9-14(12)19-11-15(18)16-13-7-2-1-3-8-13/h1-9,17H,10-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZFIIWWCNOIBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(hydroxymethyl)phenoxy]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)
![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)



![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5883363.png)

